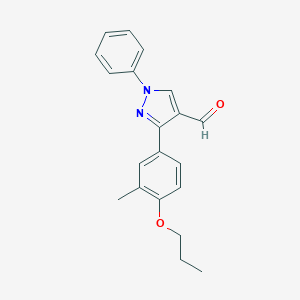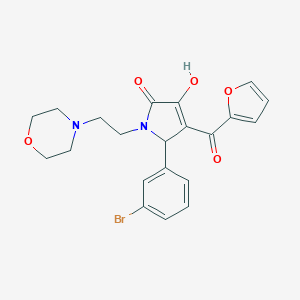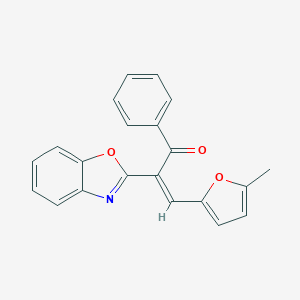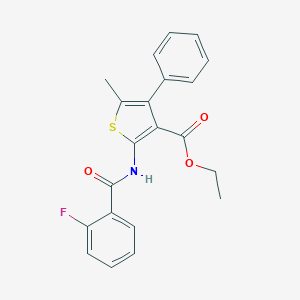
3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as MPPC, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway involves the condensation of 3-methyl-4-propoxyphenyl hydrazine with 1-phenyl-3-butanone followed by oxidation of the resulting pyrazoline to form the desired aldehyde.
Starting Materials
3-methyl-4-propoxyphenyl hydrazine, 1-phenyl-3-butanone, acetic acid, sodium acetate, chromium trioxide, sulfuric acid, wate
Reaction
Step 1: Reaction of 3-methyl-4-propoxyphenyl hydrazine with 1-phenyl-3-butanone in acetic acid with sodium acetate as a catalyst to form 3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazoline., Step 2: Oxidation of 3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazoline with chromium trioxide in sulfuric acid to form 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde., Step 3: Isolation and purification of the final product by filtration and recrystallization from water.
作用機序
The mechanism of action of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and proliferation. These inhibitory effects of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde may contribute to its potential therapeutic effects.
生化学的および生理学的効果
3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been shown to protect against neurotoxicity induced by beta-amyloid peptide, a key pathological feature of Alzheimer's disease.
実験室実験の利点と制限
3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is also relatively easy to synthesize using simple and scalable methods. However, 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has some limitations, including its potential toxicity and lack of selectivity for specific targets. Further studies are needed to address these limitations and optimize the use of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in lab experiments.
将来の方向性
There are several future directions for further research on 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. One direction is to investigate the potential of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a drug candidate for the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease. Another direction is to explore the use of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and its potential side effects. Overall, 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has great potential for various scientific research applications, and further studies are needed to fully explore its potential.
科学的研究の応用
3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease. In materials science, 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and covalent organic frameworks. In analytical chemistry, 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been used as a fluorescent probe for the detection of metal ions and as a chiral selector for the separation of enantiomers.
特性
IUPAC Name |
3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-11-24-19-10-9-16(12-15(19)2)20-17(14-23)13-22(21-20)18-7-5-4-6-8-18/h4-10,12-14H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHYNUHFVCPZLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[3-benzoyl-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383440.png)
![ethyl 2-[3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383442.png)
![allyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383444.png)

![methyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B383449.png)
![2-(4-benzyl-1-piperazinyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B383453.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B383454.png)

![[2-[(5Z)-6-oxo-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate](/img/structure/B383457.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl thiophene-2-carboxylate](/img/structure/B383458.png)
![4-benzoyl-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383459.png)
![methyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383460.png)
![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B383461.png)
